molecular formula C25H22N2O8 B2373937 Z-L-aspartic acid 4-benzyl 1-(4-nitrophenyl) ester CAS No. 2419-54-7

Z-L-aspartic acid 4-benzyl 1-(4-nitrophenyl) ester

Cat. No. B2373937
CAS RN: 2419-54-7
M. Wt: 478.457
InChI Key: PDNCLFWZMMRDCA-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-L-aspartic acid 4-benzyl 1-(4-nitrophenyl) ester, also known as Z-L-Asp(OBzl)-ONp, is a chemical compound that has been widely used in scientific research. It is a derivative of aspartic acid and is often used as a substrate for enzymes in biochemical studies.

Scientific Research Applications

Polypeptide Synthesis and Biomineralization

Z-L-aspartic acid derivatives, such as Z-L-aspartic acid 4-benzyl 1-(4-nitrophenyl) ester, are crucial in the synthesis of novel polypeptides, which have significant implications in biomineralization, particularly in the formation of calcium carbonate (CaCO3) crystals. Studies have shown that specific polypeptides can influence the growth and morphology of these crystals, important for understanding biological mineralization processes (Hayashi, Ohkawa, & Yamamoto, 2006).

Peptide Synthesis and Pharmaceutical Applications

Z-L-aspartic acid derivatives are employed in the synthesis of various peptides. This includes the production of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-PheOMe), a precursor to the artificial sweetener aspartame. The enzymatic synthesis of this compound in aqueous-organic biphasic systems has been studied, providing insights into the kinetics and equilibrium of peptide bond formation in pharmaceutical manufacturing (Nakanishi, Kimura, & Matsuno, 1986).

Polymer Research and Material Science

The synthesis of sequence peptide polymers, involving Z-L-aspartic acid derivatives, contributes to material science, particularly in understanding polymer conformation and properties in various solvents. This research is pivotal in designing polymers with specific physical and chemical characteristics for industrial applications (D'alagni, Bemporad, & Garofolo, 1972).

Enzymatic Synthesis in Organic Solvents

Research on the enzymatic synthesis of dipeptide precursors, including those derived from Z-L-aspartic acid, in organic solvents like ethyl acetate, has broadened our understanding of biocatalysis. This area is vital for developing more efficient and sustainable methods for peptide synthesis in industrial and pharmaceutical contexts (Nagayasu, Miyanaga, Tanaka, Sakiyama, & Nakanishi, 1994).

properties

IUPAC Name

4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O8/c28-23(33-16-18-7-3-1-4-8-18)15-22(26-25(30)34-17-19-9-5-2-6-10-19)24(29)35-21-13-11-20(12-14-21)27(31)32/h1-14,22H,15-17H2,(H,26,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNCLFWZMMRDCA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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